rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride
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Overview
Description
rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorine atom, an isopropyl group, and an oxan-4-amine structure, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-1-propanol and 2-amino-1-propanol.
Formation of Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amine Introduction: The amine group is introduced via reductive amination, using reagents such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxane derivatives.
Reduction: Reduction reactions, such as hydrogenation, can modify the oxane ring or the amine group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Reduced amine or oxane ring structures.
Substitution: Azide or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in the study of biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Diagnostic Agents: Used in the development of diagnostic tools for imaging and disease detection.
Industry
Materials Science: Explored for its use in the development of new materials with unique properties.
Catalysis: Potential application as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism by which rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect biochemical pathways related to neurotransmission, enzyme activity, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(propan-2-yl)oxan-4-amine: Lacks the hydrochloride salt form.
2-(Propan-2-yl)oxan-4-amine: Lacks the fluorine atom.
5-Fluoro-2-(propan-2-yl)oxane: Lacks the amine group.
Uniqueness
Fluorine Atom: Provides unique reactivity and biological activity.
Oxane Ring: Contributes to the compound’s stability and reactivity.
Hydrochloride Salt: Enhances solubility and stability, making it more suitable for pharmaceutical applications.
This detailed overview of rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride covers its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2694056-71-6 |
---|---|
Molecular Formula |
C8H17ClFNO |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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